1-(Bromomethyl)-4-methyl-2-nitrobenzene: Molecular Weight, Physicochemical Profiling, and Applications in Photolabile Caging
1-(Bromomethyl)-4-methyl-2-nitrobenzene: Molecular Weight, Physicochemical Profiling, and Applications in Photolabile Caging
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the realm of advanced organic synthesis and chemical biology, the ability to temporarily mask reactive functional groups with high spatiotemporal precision is paramount. 1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4) serves as a highly efficient, bifunctional reagent designed for this exact purpose. Functioning primarily as an ortho-nitrobenzyl (oNB) photolabile protecting group (PPG) precursor, this compound leverages a highly electrophilic bromomethyl moiety for the robust alkylation of heteroatoms, while its ortho-nitro aromatic system allows for traceless, light-mediated deprotection[1].
This whitepaper provides an in-depth analysis of its molecular weight derivation, physicochemical properties, mechanistic photochemistry, and self-validating experimental protocols for its application in synthetic workflows.
Physicochemical Profiling & Molecular Weight Derivation
The precise molecular weight of a caging agent is critical for calculating stoichiometric equivalents during micro-scale derivatizations, particularly in peptide synthesis or oligonucleotide functionalization.
The molecular formula for 1-(bromomethyl)-4-methyl-2-nitrobenzene is C₈H₈BrNO₂ . The molecular weight is calculated based on standard atomic weights:
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Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
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Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol
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Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Calculated Molecular Weight = 230.06 g/mol .
Quantitative Data Summary
| Property | Value | Causality / Significance in Synthesis |
| Chemical Name | 1-(Bromomethyl)-4-methyl-2-nitrobenzene | IUPAC nomenclature defining regiochemistry. |
| CAS Registry Number | 503856-32-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₈BrNO₂ | Defines the stoichiometric framework. |
| Molecular Weight | 230.06 g/mol | Essential for precise molarity calculations in anhydrous reactions. |
| Monoisotopic Mass | 228.97 g/mol | Critical for HRMS (High-Resolution Mass Spectrometry) verification of the caged product. |
| Electrophile Type | Primary Benzyl Bromide | Highly reactive toward Sₙ2 displacement due to benzylic stabilization of the transition state. |
The o-Nitrobenzyl (oNB) Photolabile Paradigm
The strategic value of 1-(bromomethyl)-4-methyl-2-nitrobenzene lies in its ability to act as a "caging" group. Once attached to a substrate (e.g., a carboxylic acid, amine, or phosphate), the substrate is rendered biologically or chemically inert. Reactivation is achieved orthogonally via UV irradiation, completely avoiding harsh acidic or basic deprotection conditions[1][2].
Mechanistic Causality of Photodeprotection
The photodeprotection of ortho-nitrobenzyl derivatives is governed by a well-documented intramolecular photochemical rearrangement. Upon irradiation with near-UV light (typically 350–365 nm), the nitro group enters an excited triplet state. This induces the abstraction of a benzylic hydrogen atom, leading to phototautomerization and the formation of a transient aci-nitro intermediate[1][3].
This intermediate rapidly undergoes cyclization to form a cyclic hemiacetal, which subsequently collapses in aqueous or protic media. The collapse breaks the benzylic carbon-heteroatom bond, releasing the free, active substrate alongside an o-nitrosobenzaldehyde byproduct[3]. The presence of the 4-methyl group on the aromatic ring slightly alters the electronic distribution, which can favorably influence the absorption cross-section and quantum yield compared to unsubstituted variants[2].
Caption: Photochemical cleavage mechanism of o-nitrobenzyl (oNB) protecting groups.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the installation (caging) and removal (uncaging) of the 1-(bromomethyl)-4-methyl-2-nitrobenzene moiety. The causality behind each reagent choice is explicitly defined.
Protocol A: Sₙ2 Alkylation (Caging of a Carboxylic Acid)
This protocol describes the esterification of a model carboxylic acid to form a photolabile o-nitrobenzyl ester.
Reagents:
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Target Carboxylic Acid (1.0 equiv)
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1-(Bromomethyl)-4-methyl-2-nitrobenzene (1.2 equiv)
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Potassium Carbonate (K₂CO₃, 2.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation: Dissolve the target carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that leaves the carboxylate nucleophile unsolvated, maximizing its reactivity for the subsequent Sₙ2 attack.
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Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol) to the solution and stir at room temperature for 15 minutes. Causality: K₂CO₃ acts as a mild, heterogeneous base to deprotonate the carboxylic acid, generating the active carboxylate nucleophile without inducing side reactions.
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Alkylation: Add 1-(bromomethyl)-4-methyl-2-nitrobenzene (1.2 mmol) dropwise. Shield the reaction flask from ambient light using aluminum foil. Causality: The reagent is light-sensitive; ambient light can trigger premature degradation. The benzylic bromide is highly electrophilic, allowing the reaction to proceed smoothly at room temperature.
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Reaction Monitoring: Stir the mixture for 4–6 hours, monitoring completion via TLC or LC-MS.
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Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel flash chromatography to yield the pure oNB-caged ester.
Caption: Synthetic workflow for SN2 alkylation using 1-(bromomethyl)-4-methyl-2-nitrobenzene.
Protocol B: UV-Mediated Photodeprotection (Uncaging)
This protocol outlines the controlled release of the substrate using UV light.
Reagents & Equipment:
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oNB-Caged Substrate (0.1 mmol)
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Methanol / Phosphate-Buffered Saline (PBS) (1:1 v/v)
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365 nm LED UV Lamp (e.g., 10–20 mW/cm²)
Step-by-Step Methodology:
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Solvent Preparation: Dissolve the oNB-caged substrate in a 1:1 mixture of Methanol and PBS (10 mL) in a quartz cuvette or UV-transparent borosilicate vial. Causality: A protic solvent mixture is required to facilitate the breakdown of the cyclic hemiacetal intermediate into the final cleaved products[3].
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Irradiation: Position the vial 5 cm away from the 365 nm UV light source. Causality: 365 nm is chosen because it effectively excites the o-nitrobenzyl chromophore while being low-energy enough to prevent phototoxic damage to sensitive biological payloads (like DNA or peptides)[1].
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Cleavage: Irradiate the sample for 10–30 minutes. Monitor the disappearance of the caged starting material via HPLC.
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Scavenging (Optional but Recommended): Add a mild nucleophile (e.g., semicarbazide) to the mixture post-irradiation. Causality: The byproduct, an o-nitrosobenzaldehyde derivative, is reactive and can form unwanted oligomers or react with the freed substrate[3]. A scavenger binds the byproduct, ensuring high recovery of the pure, uncaged substrate.
References
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Chemical Reviews. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." ACS Publications / National Institutes of Health (NIH). Available at:[Link]
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Chemistry - A European Journal. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." ResearchGate. Available at:[Link]
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ChemRxiv. "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv. Available at:[Link]
